molecular formula C17H35NO5 B606735 CM-10-18 CAS No. 1159614-57-9

CM-10-18

カタログ番号: B606735
CAS番号: 1159614-57-9
分子量: 333.469
InChIキー: VLVMPUBHMJVGPH-QKPAOTATSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CM-10-18 is a hydroxylated derivative of the imino sugar 1-deoxynojirimycin (DNJ), designed to inhibit endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the maturation of viral envelope glycoproteins in host cells, making them a strategic target for antiviral therapy. By competitively inhibiting these enzymes, this compound disrupts viral glycoprotein folding, thereby reducing viral replication and secretion .

Preclinical studies highlight this compound’s efficacy against multiple hemorrhagic fever viruses, including Dengue virus (DENV), Ebola virus (EBOV), and Marburg virus (MARV). In DENV-infected AG129 mice, this compound reduced viral load and delayed disease progression, with a 40% survival rate at 75 mg/kg . Pharmacokinetic (PK) studies in mice demonstrated favorable bioavailability (56%) and a moderate elimination half-life (T1/2 = 2.63 h), outperforming earlier imino sugars like miglustat (NBDNJ) .

特性

CAS番号

1159614-57-9

分子式

C17H35NO5

分子量

333.469

IUPAC名

(2R,3R,4R,5S)-1-(7-ethyl-7-hydroxynonyl)-2-(hydroxymethyl)-3,4,5-piperidinetriol

InChI

InChI=1S/C17H35NO5/c1-3-17(23,4-2)9-7-5-6-8-10-18-11-14(20)16(22)15(21)13(18)12-19/h13-16,19-23H,3-12H2,1-2H3/t13-,14+,15-,16-/m1/s1

InChIキー

VLVMPUBHMJVGPH-QKPAOTATSA-N

SMILES

O[C@@H]1[C@@H](CO)N(CCCCCCC(O)(CC)CC)C[C@H](O)[C@H]1O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CM-10-18;  CM-10-18;  CM-10-18;  CM-1018;  CM-1018;  CM-1018.

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

CM-10-18 belongs to the imino sugar class, which includes compounds like CM-9-78, IHVR derivatives (IHVR11029, IHVR17028, IHVR19029), and approved drugs such as miglustat (Zavesca) and miglitol (Lyset). Below is a comparative analysis of their properties:

Compound Target Enzymes (IC50) Antiviral EC50 (DENV) Spectrum Key Advantages
This compound α-Glucosidase I: 0.46 μM; II: 1.55 μM 1.1 μM (A549 cells) DENV, EBOV, MARV Broad-spectrum activity, improved PK (T1/2 = 2.63 h), synergy with ribavirin
CM-9-78 α-Glucosidase I: 0.42 μM; II: 2.63 μM 1.5 μM (A549 cells) DENV, WNV Similar PK profile to this compound but lower potency against α-glucosidase II
IHVR11029 Not reported Not reported DENV, EBOV, MARV, RVFV Enhanced potency and spectrum; reduces mortality in EBOV/MARV mice
Miglustat (NBDNJ) α-Glucosidase I/II: >10 μM >100 μM Limited antiviral activity Approved for Gaucher disease but poor antiviral efficacy; short T1/2 (1.34 h)

Mechanistic and Pharmacokinetic Differences

  • Enzyme Inhibition : this compound exhibits superior inhibition of α-glucosidase II compared to CM-9-78 (IC50 = 1.55 μM vs. 2.63 μM), which correlates with its lower EC50 against DENV .
  • Antiviral Spectrum : While this compound and CM-9-78 primarily target flaviviruses (e.g., DENV, WNV), the IHVR derivatives show expanded activity against filoviruses (EBOV, MARV) and Rift Valley fever virus (RVFV) due to optimized structural modifications .
  • Pharmacokinetics : this compound’s oral bioavailability (56%) and T1/2 (2.63 h) surpass miglustat’s rapid clearance (T1/2 = 1.34 h), enabling less frequent dosing .

Synergy with Ribavirin

This compound demonstrates synergistic effects with ribavirin, a nucleoside analogue. In DENV-infected A549 cells, the combination reduced viral replication synergistically (MacSynergy score = 111), lowering the effective dose of both drugs . This synergy is attributed to dual targeting: this compound disrupts viral glycoprotein processing, while ribavirin inhibits viral RNA synthesis.

Toxicity and Tolerability

In contrast, older imino sugars like miglustat are associated with gastrointestinal side effects, limiting their antiviral utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CM-10-18
Reactant of Route 2
Reactant of Route 2
CM-10-18

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。